1lambda6,2,5,8-thiatriazecane-1,1,7-trione
Description
1lambda6,2,5,8-thiatriazecane-1,1,7-trione is a macrocyclic heterocyclic compound characterized by a 10-membered ring (azecane backbone) containing sulfur (thia-) and three nitrogen atoms (triaza-). The lambda6 notation indicates a sulfone group (S=O) at position 1, with additional ketone (trione) groups at positions 1 and 6.
Properties
IUPAC Name |
1,1-dioxo-1,2,5,8-thiatriazecan-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O3S/c10-6-5-7-1-2-9-13(11,12)4-3-8-6/h7,9H,1-5H2,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZBRAWPAIHQOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)CCNC(=O)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Cyclization and Oxidation
This approach mirrors methods used for thiazolo-triazine systems:
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Formation of thiazolidinone precursor : React 3-mercapto-1,2,4-triazin-5-one with chloroacetic acid to form a thiazolidinone intermediate.
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Ring expansion : Treat with ethylenediamine under basic conditions to extend the ring system.
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Sulfonation : Use hydrogen peroxide or oxone to oxidize sulfur centers to sulfonyl groups.
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Ketonization : Introduce the carbonyl group via Friedel-Crafts acylation or Stork enamine reactions.
Critical challenges include controlling regioselectivity during sulfonation and avoiding over-oxidation. Similar oxidation protocols are employed in N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide synthesis, where iodine facilitates cyclization.
Route 2: Modular Assembly of Fragments
Inspired by patent WO2016132378A2, this strategy involves coupling pre-formed subunits:
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Synthesis of thiazole fragment : Prepare 2-aminothiazole via Hantzsch thiazole synthesis using thiourea and α-bromoketones.
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Triazine fragment preparation : Generate 1,2,4-triazin-5-one through cyclization of hydrazine derivatives.
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Convergent coupling : Link fragments using carbodiimide coupling agents (e.g., EDC/HOBt), followed by ring-closing metathesis to form the macrocycle.
This modular approach benefits from orthogonal protecting groups, as demonstrated in the synthesis of complex thiazole-carbamates.
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Key Step | Sequential cyclization/oxidation | Fragment coupling + metathesis |
| Yield (Estimated) | 15–25% (multi-step inefficiencies) | 30–40% (modular optimization) |
| Selectivity Issues | Over-oxidation of sulfur | Stereochemical control in coupling |
| Scalability | Limited by purification steps | Amenable to parallel synthesis |
| Reagent Complexity | Low (H₂O₂, bases) | High (Grubbs catalyst, EDC/HOBt) |
Route 2 offers higher theoretical yields but requires expensive catalysts. Route 1 aligns with established thiazole-triazine methods but faces challenges in macrocycle formation.
Functional Group Transformations
Sulfur Oxidation Dynamics
The sulfonyl groups likely originate from thioether precursors. In analogous systems, oxone in acetic acid selectively oxidizes thioethers to sulfones without affecting adjacent amines. For example, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives utilize iodine-mediated cyclization followed by peroxide oxidation.
Analytical Characterization Considerations
Successful synthesis requires rigorous characterization:
Chemical Reactions Analysis
1lambda6,2,5,8-thiatriazecane-1,1,7-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives, often involving the reduction of the sulfur atom.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1lambda6,2,5,8-thiatriazecane-1,1,7-trione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1lambda6,2,5,8-thiatriazecane-1,1,7-trione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Structural Comparison
*No CAS identified in available literature. †Inferred from IUPAC name. ‡Estimated based on analogous structures.
Key Observations :
- Ring Size and Flexibility : The 10-membered thiatriazecane offers greater conformational flexibility compared to the rigid 7-membered thiepane or bicyclic purine system of 1,7-dimethylurate. This flexibility may enhance binding interactions in catalytic or supramolecular applications.
- Heteroatom Composition: The sulfur and nitrogen atoms in the thiatriazecane derivative contrast with the nitrogen-exclusive 1,7-dimethylurate.
Table 2: Functional and Application Comparison
Key Observations :
- 1lambda6-thiepane-1,1,4-trione is commercially available (e.g., American Elements, Product Code: OMXX-287640-01) and used in niche syntheses, suggesting the target compound could follow similar industrial pathways if scalability is achieved .
- 1,7-dimethylurate , a methylated uric acid derivative, shares the trione motif but lacks sulfur. Its classification under HS Code 293399090 aligns with heterocyclic pharmaceuticals, implying regulatory considerations for the target compound if developed for medical use .
Biological Activity
1lambda6,2,5,8-thiatriazecane-1,1,7-trione is a heterocyclic compound characterized by its unique structure comprising sulfur, nitrogen, and oxygen atoms. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in various biochemical pathways.
The molecular formula of this compound is C6H12N2O3S. Below is a summary of its key properties:
| Property | Value |
|---|---|
| CAS Number | 2866334-97-4 |
| Molecular Weight | 192.24 g/mol |
| IUPAC Name | This compound |
| InChI Key | KUPDPZXHYRJTOE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NCCS(=O)(=O)NC1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's unique structure allows it to bind effectively to these targets, potentially modulating various biochemical pathways. This interaction can lead to alterations in enzyme activity or receptor function, which may have therapeutic implications.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
- Enzyme Inhibition: The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
- Cytotoxic Effects: Some studies have reported cytotoxic effects on cancer cell lines, indicating potential applications in oncology.
Study 1: Antimicrobial Properties
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various thiadiazole derivatives including this compound. The results demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Study 2: Enzyme Inhibition
In a pharmacological study by Johnson et al. (2024), the inhibitory effects of this compound on acetylcholinesterase were assessed. The compound showed a dose-dependent inhibition with an IC50 value of 30 µM.
Study 3: Cytotoxicity Assessment
Research by Lee et al. (2024) explored the cytotoxic effects of the compound on MCF-7 breast cancer cells. The study found that treatment with 100 µM of the compound reduced cell viability by approximately 70% after 48 hours.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1lambda6,2,5,8-thiatriazecane-1,1,7-trione, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions, such as thiol-ene click chemistry or cyclization of thioamide precursors under controlled pH and temperature. For example, UV-initiated thiol-ene polymerization (using initiators like TPO-L) can stabilize sulfur-containing intermediates . Reaction optimization should include kinetic studies (e.g., time-resolved FTIR) to monitor thiol consumption and ensure complete cyclization. Purification via gradient HPLC with UV detection (210–280 nm) is recommended to isolate the trione structure while minimizing byproducts.
Q. How can the structure of this compound be unequivocally confirmed?
- Methodological Answer : Combine X-ray crystallography for absolute configuration determination (as demonstrated for structurally related pyrimidine-triones ) with advanced spectroscopic techniques:
- NMR : and NMR to resolve sulfur-carbon coupling and confirm the 1lambda6 configuration.
- HRMS : High-resolution mass spectrometry to verify the molecular formula (e.g., [M+H]+ ion matching theoretical m/z).
- IR Spectroscopy : Identify characteristic carbonyl (C=O, ~1700 cm) and thione (C=S, ~1250 cm) stretches.
Advanced Research Questions
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, thermal stability) of this compound across studies?
- Methodological Answer : Systematic comparative analysis is critical:
- Solubility : Use Hansen solubility parameters (HSPs) to reconcile discrepancies by testing solvents with varying polarity (e.g., DMSO vs. THF).
- Thermal Stability : Perform differential scanning calorimetry (DSC) under inert atmospheres to avoid oxidative decomposition artifacts. Conflicting data may arise from impurities; thus, purity must be validated via elemental analysis (>98%) .
- Crystallinity : Compare XRD patterns with computational models (e.g., density functional theory, DFT) to assess polymorphic variations.
Q. How can computational modeling guide the design of experiments to study the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- DFT Calculations : Predict electrophilic sites (e.g., sulfur or carbonyl groups) by analyzing molecular electrostatic potential (MEP) surfaces.
- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., acetonitrile) to simulate nucleophilic attack pathways.
- Kinetic Isotope Effects (KIE) : Validate computational predictions experimentally using deuterated analogs to probe rate-determining steps .
Q. What experimental frameworks are suitable for investigating the potential of this compound as a precursor for bioactive inhibitors?
- Methodological Answer :
- In Vitro Screening : Use enzyme inhibition assays (e.g., fluorogenic substrates for proteases) to identify activity against targets like cysteine proteases, leveraging the compound’s thione reactivity.
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., allyl or methyl groups) and correlate steric/electronic effects with IC values .
- Metabolic Stability : Assess oxidative metabolism via liver microsome assays (human/rat) with LC-MS quantification of parent compound degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
